1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C11H19BN2O2 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-bromo-3-nitrobenzene with bis(pinacolato)diboron and potassium acetate in dimethyl sulfoxide at 90°C for 4 hours under an argon atmosphere . After the reaction is complete, the reaction mixture is cooled to room temperature, transferred into water, and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring substituted with an ethyl group at one position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at another position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.09 . Its physicochemical properties include a high gastrointestinal absorption, permeability across the blood-brain barrier, and it is a substrate for P-glycoprotein . It has a molar refractivity of 73.25 and a topological polar surface area of 40.46 Ų . Its solubility is classified as soluble .Scientific Research Applications
Synthesis and Characterization
- The compound has been studied for its synthesis and structural characterization, including X-ray diffraction and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. These studies provide insights into the molecular structure and conformation of such compounds, which are important for understanding their chemical properties and potential applications (Liao et al., 2022); (Yang et al., 2021).
Intermediate in Synthesis of Biologically Active Compounds
- It has been used as an intermediate in the synthesis of various biologically active compounds. For instance, it's an important intermediate in the synthesis of crizotinib, a medication used to treat certain types of lung cancer (Kong et al., 2016).
Application in Palladium-Catalyzed Borylation
- The compound is involved in the palladium-catalyzed borylation of arylbromides, a method effective in synthesizing arenes with sulfonyl groups. This process is significant in organic synthesis, contributing to the creation of complex molecules (Takagi & Yamakawa, 2013).
Microwave-Assisted Synthesis
- Its derivatives have been accessed via microwave-assisted synthesis, leading to the development of heteroaryl-substituted benzimidazoles. This approach highlights its role in facilitating rapid and efficient chemical reactions (Rheault, Donaldson, & Cheung, 2009).
Development of Fluorescent Probes
- It has been utilized in the synthesis of novel near-infrared fluorescence probes. These probes are valuable in various applications like bioimaging and diagnostics (You-min, 2014).
Understanding Molecular Electrostatic Potential
- Research involving this compound includes investigating its molecular electrostatic potential and frontier molecular orbitals using density functional theory (DFT). Such studies are crucial in the field of computational chemistry, aiding in the prediction of chemical reactivity and properties (Huang et al., 2021).
Contribution to Medicinal Chemistry
- It has been used in the development of various medicinally important compounds. For example, its derivatives have been synthesized and evaluated for anticancer activities, indicating its potential in drug discovery and development (Bethel et al., 2012).
Safety and Hazards
This compound is classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-9(7-8-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJCXHILXIEALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682349 | |
Record name | 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007110-53-3 | |
Record name | 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethylpyrazole-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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